3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline
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Overview
Description
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is a heterocyclic compound that features a quinoline core structure with a tetrahydropyridine moiety attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with tetrahydropyridine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium or iridium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be tailored for specific applications in medicinal chemistry .
Scientific Research Applications
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, including dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of neurotransmitter pathways, which can influence mood, cognition, and behavior .
Comparison with Similar Compounds
Similar Compounds
- **3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
- **1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- **3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole
Uniqueness
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is unique due to its specific structural features that combine the properties of both quinoline and tetrahydropyridine. This combination allows for a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C14H14N2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline |
InChI |
InChI=1S/C14H14N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-5,9-10,15H,6-8H2 |
InChI Key |
MEJLQJVWAZRDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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